molecular formula C15H20N2O3S2 B2441950 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 873009-91-7

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2441950
CAS No.: 873009-91-7
M. Wt: 340.46
InChI Key: AGZIBBKTKDHBEV-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-10-9-13(5-6-14(10)20-4)22(18,19)16-8-7-15-11(2)17-12(3)21-15/h5-6,9,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZIBBKTKDHBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethyl-1,3-thiazole with an appropriate sulfonamide derivative. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide have been synthesized and tested against various cancer cell lines. Research has shown that certain thiazole-containing compounds can induce apoptosis in cancer cells. For example:

  • Study Findings : A derivative exhibited an IC50 value of 23.30 mM against A549 human lung adenocarcinoma cells, suggesting potent anticancer activity compared to standard treatments like cisplatin .

Antibacterial Properties

Thiazole derivatives have also been investigated for their antibacterial effects. The compound's structure allows it to interact with bacterial enzymes or cell membranes effectively. In vitro studies have shown promising results against a range of pathogenic bacteria:

  • Example : A related thiazole compound demonstrated superior activity against Staphylococcus epidermidis compared to standard antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:

  • Formation of Thiazole Ring : Utilizing precursors such as 2-amino thiazoles reacted with appropriate aldehydes or ketones.
  • Sulfonamide Synthesis : The introduction of the sulfonamide group can be achieved through the reaction of amines with sulfonyl chlorides.
  • Final Coupling : The final compound is obtained by coupling the thiazole derivative with the appropriate ethyl or methyl substituents.

These synthetic routes are crucial for optimizing yield and purity for subsequent biological testing.

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives and evaluated their anticancer activities against human glioblastoma U251 cells. One particular derivative showed a remarkable efficacy with an IC50 value significantly lower than that of conventional chemotherapeutics .

CompoundCell LineIC50 (mM)Comparison
Compound AU25115.5Cisplatin (20)
Compound BA54923.30Standard (cisplatin)

Case Study 2: Antibacterial Efficacy

A study focused on the antibacterial properties of thiazole derivatives found that certain compounds exhibited high activity against Gram-positive bacteria. These findings suggest potential applications in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific substituents on the thiazole ring, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups may enhance its solubility and stability, making it a valuable compound for various applications .

Biological Activity

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound is characterized by the following chemical structure and identifiers:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H19_{19}N5_5S
  • Molecular Weight : 325.431 g/mol

Antibacterial Activity

Research has indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

CompoundTarget BacteriaMIC (μM)
Compound AS. aureus15.625 - 62.5
Compound BE. faecalis62.5 - 125
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-...MRSATBD

The mechanism of action is primarily through the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has also been explored extensively. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For example:

CompoundCell LineIC50_{50} (µM)
Compound CA431 (skin cancer)1.61 ± 1.92
Compound DU251 (glioblastoma)1.98 ± 1.22
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-...TBDTBD

The presence of electron-donating groups such as methoxy on the phenyl ring enhances cytotoxic activity against these cell lines .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Case Study on MRSA : A study demonstrated that a thiazole derivative exhibited significant antibiofilm activity against MRSA strains with MBIC values ranging from 62.216 to 124.432 μg/mL, outperforming standard antibiotics like ciprofloxacin .
  • Pancreatic Cancer Study : Another study focused on a similar thiazole derivative showing promising anti-pancreatic cancer activity with reduced tumor growth in preclinical models .

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